molecular formula C6H8O3 B1599071 4-Oxo-5-hexenoic Acid CAS No. 6934-64-1

4-Oxo-5-hexenoic Acid

Cat. No. B1599071
Key on ui cas rn: 6934-64-1
M. Wt: 128.13 g/mol
InChI Key: LMEHQSIFTHFMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04206137

Procedure details

[cf. J. Chem. Soc., 3922 (1958)]. A mixture of aluminum chloride (66.7 g., 0.5 M), succinic anhydride (25 g., 0.25 M) and 1,2-dichloroethane (1 liter) in a 2 liter 3 neck flask equipped with a gas inlet tube, a mechanical stirrer and a drying tube is stirred rapidly and ethylene is bubbled in for 4.5 hours. This is poured into 900 ml. 5% hydrochlorc acid and ice. The layers are separated and the organic layer is washed with water and taken to dryness in vacuo. The aqueous layer is extracted with ether (300 ml.). This extract is washed with water and combined with the material from the original organic layer. After removal of solvent, 150 ml. of 10% potassium carbonate solution is added and the mixture is heated on a steam cone for 15 minute. After cooling, the product 4-oxo-5-hexenoic acid is extracted into ether, dried and freed of solvent in vacuo leaving 10.9 g. (34%) of brownish liquid which solidifies on standing. This is distilled to give 7.1 g. (22%) of colorless liquid which solidifies on standing, b.p. ~120°-130°/0.5 mm.
Quantity
66.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
[Compound]
Name
brownish liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
colorless liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1(=[O:11])[O:10][C:8](=[O:9])[CH2:7][CH2:6]1.Cl[CH2:13][CH2:14]Cl>>[O:11]=[C:5]([CH:13]=[CH2:14])[CH2:6][CH2:7][C:8]([OH:10])=[O:9] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
66.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
25 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
3
Quantity
2 L
Type
reactant
Smiles
Name
Quantity
1 L
Type
reactant
Smiles
ClCCCl
Step Two
Name
brownish liquid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
colorless liquid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
is stirred rapidly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a gas inlet tube, a mechanical stirrer and a drying tube
CUSTOM
Type
CUSTOM
Details
ethylene is bubbled in for 4.5 hours
Duration
4.5 h
ADDITION
Type
ADDITION
Details
This is poured into 900 ml
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the organic layer is washed with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ether (300 ml.)
WASH
Type
WASH
Details
This extract is washed with water
CUSTOM
Type
CUSTOM
Details
After removal of solvent, 150 ml
ADDITION
Type
ADDITION
Details
of 10% potassium carbonate solution is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated on a steam cone for 15 minute
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the product 4-oxo-5-hexenoic acid is extracted into ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
leaving 10.9 g
DISTILLATION
Type
DISTILLATION
Details
This is distilled
CUSTOM
Type
CUSTOM
Details
to give 7.1 g

Outcomes

Product
Name
Type
Smiles
O=C(CCC(=O)O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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